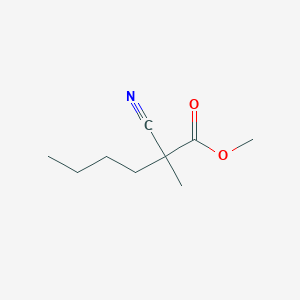
Methyl 2-cyano-2-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-2-methylhexanoate is an organic compound with the molecular formula C9H15NO2 It is an ester derivative of 2-cyano-2-methylhexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-2-methylhexanoate can be synthesized through the esterification of 2-cyano-2-methylhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-methylhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-cyano-2-methylhexanoic acid and methanol.
Reduction: Reduction of the cyano group can lead to the formation of amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: 2-cyano-2-methylhexanoic acid and methanol.
Reduction: Corresponding amines.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-2-methylhexanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of polymers and other materials with specific properties.
Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.
Industrial Applications: Used in the production of adhesives, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-methylhexanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, if explored, it may interact with specific molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-methylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-cyano-2-methylpentanoate: Similar structure but with a shorter carbon chain.
Methyl 2-cyano-2-methylheptanoate: Similar structure but with a longer carbon chain.
Uniqueness
Methyl 2-cyano-2-methylhexanoate is unique due to its specific ester and cyano functional groups, which confer distinct reactivity and properties. Its specific carbon chain length also influences its physical and chemical characteristics, making it suitable for particular applications in synthesis and materials science.
Properties
CAS No. |
61044-98-2 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-cyano-2-methylhexanoate |
InChI |
InChI=1S/C9H15NO2/c1-4-5-6-9(2,7-10)8(11)12-3/h4-6H2,1-3H3 |
InChI Key |
PKOYWJDSJSPXOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















